molecular formula C18H17NO2S2 B2449221 2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide CAS No. 2379997-89-2

2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide

Cat. No. B2449221
M. Wt: 343.46
InChI Key: CNXZWQSMXLQSFH-UHFFFAOYSA-N
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Description

2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide, commonly known as PTMA, is a chemical compound that has been widely studied for its potential applications in scientific research. PTMA is a member of the amide family of compounds and is known for its unique chemical structure, which makes it an interesting subject of study for researchers in various fields.

Mechanism Of Action

The mechanism of action of PTMA is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, PTMA has been shown to interact with the gamma-aminobutyric acid (GABA) system, which plays a key role in the regulation of neuronal activity.

Biochemical And Physiological Effects

PTMA has been found to have a range of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation and pain in animal models, as well as to have anticonvulsant effects. Additionally, PTMA has been found to have a protective effect against oxidative stress, which is thought to be involved in the development of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of PTMA for laboratory experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of various biological processes. Additionally, PTMA has been found to exhibit a range of biological activities, making it a potentially useful lead compound for the development of new drugs. However, there are also some limitations to the use of PTMA in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on PTMA. One area of interest is the development of new drugs based on the structure of PTMA, which could have applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of PTMA and its effects on various biological processes. Finally, research is needed to determine the potential toxicity of PTMA and to develop methods for minimizing any adverse effects.

Synthesis Methods

The synthesis of PTMA involves the reaction of 2-methoxyphenylacetic acid with 4-thiophen-3-ylthiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methylamine to yield PTMA.

Scientific Research Applications

PTMA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, PTMA has been found to have potential as a lead compound for the development of new drugs targeting various diseases.

properties

IUPAC Name

2-phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(11-21-10-14-4-2-1-3-5-14)19-9-17-8-16(13-23-17)15-6-7-22-12-15/h1-8,12-13H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXZWQSMXLQSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide

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